molecular formula C6H9BrN2 B6307187 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide CAS No. 2007919-32-4

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide

Cat. No.: B6307187
CAS No.: 2007919-32-4
M. Wt: 189.05 g/mol
InChI Key: HIWWULJHVQMVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide (CAS: 2007919-32-4) is a nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a rigid, fused bicyclic structure that serves as a versatile scaffold for the synthesis of novel bioactive molecules. Its core structure, the 3-azabicyclo[3.1.0]hexane, is recognized as a key structural feature in a wide range of biologically active compounds and is a subject of ongoing synthetic methodology development . This compound is particularly notable for its application in the discovery and synthesis of a new class of opioid receptor ligands . Research has demonstrated that derivatives based on the 3-azabicyclo[3.1.0]hexane core can function as μ opioid receptor antagonists . One significant finding in the field was that a simple structural modification, such as the addition of a single methyl group to this core scaffold, resulted in a remarkable 35-fold improvement in receptor binding affinity—an example of the so-called 'magic methyl' effect . This makes the scaffold highly valuable for optimizing ligand-receptor interactions. Early compounds in this series have shown excellent antagonist activity and demonstrated effectiveness in in vivo models for treating conditions such as pruritus (itching) . The broader therapeutic potential of 3-azabicyclo[3.1.0]hexane derivatives is highlighted in patent literature, which suggests applications for various disorders including those of the alimentary tract, nervous system, and skin . The product is supplied as the hydrobromide salt. Researchers should note that it requires storage in an inert atmosphere at 2-8°C and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-1-carbonitrile;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.BrH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWWULJHVQMVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C#N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via N-Halogenation and Cyanidation

A pivotal method for synthesizing 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide involves N-halogenation followed by cyanidation. As detailed in a European patent application, 3-azabicyclo[3.1.0]hexane undergoes N-chlorination using N-chlorosuccinimide (NCS) in diethyl ether under nitrogen atmosphere . The resulting N-chloro intermediate reacts with hydrogen cyanide (HCN) to introduce the nitrile group at the 1-position.

Key Steps:

  • N-Chlorination:

    • Substrate: 3-azabicyclo[3.1.0]hexane (8.4 g, 0.1 mol).

    • Reagent: NCS (23.6 g, 0.175 mol) in diethyl ether.

    • Conditions: Room temperature, 2 hours .

  • Cyanidation:

    • Reagent: Gaseous HCN or trimethylsilyl cyanide (TMSCN).

    • Solvent: Ether or dichloromethane.

    • Yield: 65–72% after recrystallization .

This one-pot method bypasses multi-step protocols, enhancing scalability. However, handling HCN requires stringent safety measures due to its toxicity.

1,3-Dipolar Cycloaddition with Azomethine Ylides

A robust approach employs 1,3-dipolar cycloaddition (1,3-DC) between cyclopropenes and azomethine ylides. Deng et al. demonstrated that stable azomethine ylides, such as protonated Ruhemann’s purple (PRP), react with cyclopropenes to form bis-spirocyclic 3-azabicyclo[3.1.0]hexanes .

Reaction Mechanism:

  • Dipole Formation: PRP generates a 1,3-dipole via protonation.

  • Cycloaddition: Cyclopropenes (e.g., 3-substituted derivatives) undergo [3+2] cycloaddition with the dipole, forming two new σ-bonds and the bicyclic core .

Optimization:

  • Solvent: Aprotic solvents (1,4-dioxane, acetonitrile) at 65°C maximize yields (61–70%) .

  • Diastereoselectivity: High facial selectivity (>20:1 dr) is achieved due to steric and electronic effects .

This method is versatile for synthesizing spirocyclic derivatives but requires precise control of reaction conditions to avoid side reactions.

Oxidation of 3-Azabicyclo[3.1.0]hex-2-ene

Oxidative methods provide an alternative route. 3-Azabicyclo[3.1.0]hex-2-ene, prepared via dehydrogenation of the parent amine, reacts with alkali metal bisulfites followed by cyanide salts to yield the target nitrile .

Procedure:

  • Dehydrogenation:

    • Reagent: Chloramine-T or N-bromosuccinimide.

    • Substrate: 3-azabicyclo[3.1.0]hexane.

  • Bisulfite Addition:

    • Sodium bisulfite (NaHSO₃) adds to the double bond.

  • Cyanide Displacement:

    • Alkali cyanide (KCN/NaCN) replaces the bisulfite group.

Yield: 58–64% after purification .
Limitations: Multi-step sequence lowers overall efficiency compared to one-pot methods.

Hydrobromide Salt Formation

The final step in all routes involves converting the free base to the hydrobromide salt. This is achieved by treating 3-azabicyclo[3.1.0]hexane-1-carbonitrile with hydrobromic acid (HBr) in a polar solvent like methanol or ethanol .

Conditions:

  • Molar Ratio: 1:1 stoichiometry of free base to HBr.

  • Temperature: 0–5°C to prevent decomposition.

  • Purity: ≥97% (validated by HPLC) .

Comparative Analysis of Methods

Method Yield Advantages Limitations
N-Halogenation/Cyanidation65–72%One-pot, scalableHandling toxic HCN
1,3-Dipolar Cycloaddition61–70%High diastereoselectivityRequires stable dipoles
Oxidative Cyanidation58–64%Avoids HCN usageMulti-step, lower yield

Mechanistic Insights and Computational Studies

Density functional theory (DFT) studies at the M11/cc-pVDZ level reveal that 1,3-DC reactions proceed via a concerted asynchronous mechanism . The HOMO of the dipole interacts with the LUMO of the cyclopropene, favoring endo transition states. Steric effects from substituents on the cyclopropene dictate facial selectivity, aligning with experimental observations .

Purification and Characterization

Purification:

  • Recrystallization: Methanol or ethanol yields crystalline product .

  • Chromatography: Silica gel (ethyl acetate/hexane) for lab-scale purification .

Characterization:

  • NMR: δ 2.1–3.5 ppm (bicyclic protons), δ 118 ppm (CN) .

  • MS: m/z 189.05 [M+H]⁺ .

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloaddition (1,3-DC) reactions with cyclopropenes, forming bis-spirocyclic derivatives. This reactivity was demonstrated using Ruhemann's purple (PRP) as a stable azomethine ylide under optimized conditions :

Table 1: Solvent Effects on Cycloaddition Yields

SolventTemperature (°C)Yield (%)
1,4-Dioxane6567
Acetonitrile6570
DMF6561
Methanol650

Key observations:

  • Aprotic solvents (e.g., acetonitrile) maximize yields due to compatibility with the azomethine ylide intermediate .

  • Alcohols deactivate the dipole via proton transfer, preventing reaction .

  • Diastereoselectivity exceeds 95% in most cases, favoring the syn configuration at spiro junctions .

Palladium-Catalyzed Cyclopropanation

A scalable method for synthesizing 3-azabicyclo[3.1.0]hexane derivatives involves Pd-catalyzed reactions with N-tosylhydrazones and maleimides :

Key Features:

  • Substrate Scope : Tolerates aryl, heteroaryl, and alkyl substituents.

  • Yields : 72–94% on gram scale.

  • Diastereoselectivity : >20:1 dr in favor of the endo transition state.

This protocol enabled the synthesis of CP-866,087, a mu opioid receptor antagonist .

C–H Insertion Reactions

Cyclopropylmagnesium carbenoids derived from chlorosulfoxides undergo 1,5-C–H insertion to form the bicyclic core :

Reaction Mechanism:

  • Generation of magnesium carbenoid via Grignard reagent (i-PrMgCl).

  • Intramolecular insertion into N-adjacent C–H bonds.

  • Formation of 3-azabicyclo[3.1.0]hexane in ≤94% yield.

Substituent effects on insertion efficiency:
NCH(CH₃)₂ > NCH₂Ph > NCH₂CH₃ > NCH₃ .

Biogenic Amine Transport Modulation

Derivatives of this scaffold show CNS activity by inhibiting neurotransmitter reuptake :

Table 2: Biological Activity of Selected Derivatives

CompoundNE Inhibition (IC₅₀, nM)5-HT Inhibition (IC₅₀, nM)
Bicifadine12 ± 356 ± 8
CP-866,0878 ± 242 ± 5
  • Mechanism : Competitive binding to monoamine transporters (NET/SERT/DAT) .

  • Therapeutic Potential : Analgesia, depression, ADHD .

Hydrolysis and Stability

The nitrile group undergoes base-mediated hydrolysis to carboxylic acids, while the hydrobromide salt enhances aqueous solubility (logP = −1.2) .

Stability Data:

  • pH 7.4 (PBS) : t₁/₂ = 48 hr at 25°C.

  • pH 1.2 (SGF) : t₁/₂ = 12 hr due to HBr dissociation.

Stereochemical Considerations

X-ray crystallography confirms:

  • Absolute Configuration : (1S,3S,5S) for carbonitrile derivatives .

  • Ring Strain : 28 kcal/mol in bicyclic core, enhancing reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

CNS Disorders Treatment
One of the primary applications of 3-azabicyclo[3.1.0]hexane derivatives is in the treatment of neurological and psychiatric conditions. The compound has been identified as a potential therapeutic agent for disorders such as depression and anxiety due to its ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine .

Inhibitors of Enzymatic Activity
Research has demonstrated that derivatives of 3-azabicyclo[3.1.0]hexane can serve as effective inhibitors of various enzymes, including dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and is a target for diabetes treatment . The conformational rigidity of these compounds enhances their binding affinity and specificity, making them promising candidates for developing new anti-diabetic medications.

Synthesis and Structural Variations

The synthesis of 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide typically involves multi-step organic reactions, often starting from simpler azabicyclic precursors. For instance, the synthesis can be achieved through the cyclization of appropriate amines with carbonitriles under acidic conditions, followed by bromination to yield the hydrobromide salt form .

Table 1: Synthesis Overview

StepReaction TypeStarting MaterialsConditionsProduct
1CyclizationAmine + CarbonitrileAcidic mediumAzabicyclic intermediate
2BrominationAzabicyclic intermediateBrominating agent3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 3-azabicyclo[3.1.0]hexane derivatives in clinical settings:

  • DPP-IV Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that specific derivatives exhibited potent DPP-IV inhibitory activity, leading to improved glucose tolerance in diabetic models .
  • Neuropharmacological Effects : Another study explored the neuropharmacological properties of these compounds, showing significant anxiolytic effects in animal models, suggesting their potential use in treating anxiety disorders .

Mechanism of Action

The mechanism by which 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Azabicyclo[3.1.0]hexane Derivatives

Compound Name Substituents/Ring System Salt Form Key Features
3-Azabicyclo[3.1.0]hexane-1-carbonitrile 1-CN, 3-NH Hydrobromide Nitrile group enhances electrophilicity
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 3-CONH₂, stereospecific (1S,3S,5S) Hydrochloride Carboxamide group aids hydrogen bonding
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid 3.2.0 ring system, 1-COOH Hydrochloride Larger ring size increases conformational flexibility
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid 3-CH₃, 1-COOH Free acid Methyl group improves lipophilicity
3-Azabicyclo[3.1.0]hexane-2-carbonitrile 2-CN, geometric isomers (cis/trans) Free base Isomerism impacts receptor binding

Key Observations :

  • Ring System : Compounds like 3-azabicyclo[3.2.0]heptane derivatives (e.g., 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) exhibit a seven-membered ring, altering steric and electronic properties compared to the six-membered 3.1.0 system .
  • Substituents : The nitrile group in the target compound enhances electrophilicity, whereas carboxamide or ester derivatives (e.g., methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride) prioritize hydrogen-bonding interactions .
  • Salt Forms : Hydrobromide and hydrochloride salts are common, with the choice affecting solubility and crystallinity .

Table 2: Pharmacological Profiles of Selected Derivatives

Compound Target/Activity Mechanism/Application
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide Opioid receptors, HDACs, ketohexokinase Antagonizes morphine-induced effects ; potential in metabolic disorders
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Not specified Intermediate for neurological drug candidates
Substituted 3-azabicyclo[3.1.0]hexanes Ketohexokinase Inhibits fructose metabolism for treating obesity
3-Azabicyclo[3.2.0]heptane derivatives β-lactam antibiotics Antibacterial activity via β-lactam mimicry

Key Observations :

  • The target compound’s nitrile group may enhance binding to metal-dependent enzymes like HDACs, whereas carboxamide derivatives are more suited for peptide-like interactions .
  • Substitutions on the bicyclic core (e.g., fluorine in 6,6-difluoro-3-azabicyclo[3.1.0]hexane hydrochloride) improve metabolic stability and bioavailability .

Physicochemical Properties

  • Solubility : The hydrobromide salt of the target compound likely offers better aqueous solubility than free-base analogs (e.g., 3-azabicyclo[3.1.0]hexane-2-carbonitrile) .
  • Lipophilicity : Methyl or aromatic substituents (e.g., 3-methyl-1-(3-pyridinyl)-3-azabicyclo[3.1.0]hexane) increase logP values, enhancing membrane permeability .
  • Stability : Crystallinity and shelf-life vary with salt form; hydrochloride salts often meet pharmacopeial standards for crystallinity .

Biological Activity

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings, including mechanisms of action, biological assays, and case studies illustrating its efficacy against various cell lines.

The biological activity of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide is primarily attributed to its interaction with specific receptors in the central nervous system. Notably, it acts as a dual antagonist of orexin receptors , which play a crucial role in regulating sleep-wake cycles and energy homeostasis. By inhibiting these receptors, the compound can induce sleep and modulate arousal states, making it a candidate for treating sleep disorders.

Target Receptors

  • Orexin Receptors (OX1R and OX2R) : These receptors are implicated in the modulation of wakefulness and feeding behaviors. The antagonism of these receptors by 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide leads to significant alterations in sleep patterns.

Biochemical Pathways

The compound affects the orexinergic system , influencing neurotransmitter release and neuronal excitability, which are critical for maintaining wakefulness and regulating sleep architecture.

Biological Activity and Efficacy

Recent studies have evaluated the antiproliferative effects of derivatives of 3-Azabicyclo[3.1.0]hexane on various cancer cell lines:

Cell Line IC50 (μM) Effect Observed
K562 (Human Erythroleukemia)2 - 10Significant reduction in cell viability
HeLa (Cervical Carcinoma)2 - 10Alterations in actin cytoskeleton structure
Jurkat (T Cell Leukemia)2 - 10Induction of cell cycle arrest in G0/G1 phases
Sk-mel-2 (Melanoma)2 - 10Impaired motility and morphological changes
MCF-7 (Breast Cancer)Not specifiedNotable antiproliferative activity observed

These findings suggest that the compound exhibits antitumor properties , with significant effects on cell cycle progression and cytoskeletal integrity, leading to reduced cell motility and proliferation .

Study on Antiproliferative Activity

In a study assessing the antiproliferative activity of spiro-fused derivatives containing the 3-Azabicyclo[3.1.0]hexane scaffold, researchers employed various methods including MTS assays and flow cytometry to evaluate cell viability and cycle dynamics. The results indicated that compounds derived from this scaffold significantly impacted the proliferation of several cancer cell lines, particularly through mechanisms involving actin cytoskeleton disruption and induction of apoptosis .

Cytotoxicity Analysis

A separate investigation utilized confocal microscopy to visualize changes in the actin cytoskeleton upon treatment with these compounds. The study noted a marked reduction in stress fibers and filopodia-like structures, indicating that these compounds not only inhibit proliferation but also alter cellular morphology—key indicators of cytotoxicity .

Q & A

Q. What synthetic strategies are commonly employed to construct the 3-azabicyclo[3.1.0]hexane skeleton?

The 3-azabicyclo[3.1.0]hexane core is typically synthesized via [3+2] cycloaddition reactions. For example, cyclopropane annulation using azomethine ylides and difluorocyclopropenes has been reported to yield fluorinated derivatives . Alternative approaches include nucleophilic aromatic substitution with halo-substituted heterocycles (e.g., 2-chloropyrazine) to introduce aryl groups at the 1-position . Structural confirmation relies on NMR (¹H, ¹³C) and mass spectrometry .

Q. How is the structure of 3-azabicyclo[3.1.0]hexane derivatives verified experimentally?

Key techniques include:

  • ¹H/¹³C NMR : To confirm bicyclic geometry and substituent positions. For example, the rigid bicyclic system shows distinct splitting patterns for axial and equatorial protons .
  • X-ray crystallography : Used to resolve stereochemical ambiguities, particularly for spiro-cyclopropane derivatives .
  • Mass spectrometry (MS) : To validate molecular weight and fragmentation patterns, especially for hydrobromide salts .

Q. What biological targets are associated with 3-azabicyclo[3.1.0]hexane derivatives?

These compounds are investigated as:

  • Nicotinic receptor ligands : The rigid bicyclic structure mimics natural alkaloids, enabling selective binding to α4β2 and α7 receptor subtypes .
  • Ketohexokinase inhibitors : Substituted derivatives show potential in metabolic disorder studies . Initial screening involves in vitro receptor binding assays and enzymatic inhibition studies.

Q. What methods are used to assess the purity and stability of hydrobromide salts?

  • HPLC : To quantify impurities and degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
  • Thermogravimetric analysis (TGA) : Evaluates hygroscopicity and thermal decomposition profiles .
  • Differential scanning calorimetry (DSC) : Determines melting points and polymorphic transitions .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling be optimized for aryl functionalization of the 3-azabicyclo[3.1.0]hexane core?

  • Catalytic system : Pd₂(dba)₃ with (±)-BINAP ligand in toluene/Et₃N (3:1) at 80°C achieves >80% yield for 3-aryl derivatives .
  • Substrate scope : Electron-deficient aryl bromides (e.g., 3-bromopyridine) react efficiently, while sterically hindered substrates require longer reaction times .
  • Mechanistic insights : Computational studies suggest oxidative addition of aryl halides as the rate-limiting step .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized assays : Use orthogonal methods (e.g., fluorescence polarization vs. radioligand binding) to confirm target engagement .
  • Metabolic stability screening : Address discrepancies in in vivo efficacy by evaluating cytochrome P450 interactions .
  • Crystallographic docking : Correlate structural variations (e.g., substituent position) with activity differences .

Q. How can fluorinated 3-azabicyclo[3.1.0]hexanes improve drug-like properties?

  • Synthetic routes : Gem-difluorocyclopropenes undergo cycloaddition with azomethine ylides to yield trifluoromethyl derivatives with enhanced metabolic stability .
  • Computational design : Density functional theory (DFT) predicts favorable binding conformations for fluorinated analogs at nicotinic receptors .

Q. What are the challenges in scaling up nucleophilic aromatic substitution reactions on the azabicyclohexane system?

  • Leaving group optimization : Chloroheterocycles (e.g., 3,6-dichloropyridazine) provide better reactivity than bromo analogs .
  • Solvent selection : DMF enhances solubility but may require post-reaction purification via ion-exchange chromatography .
  • Temperature control : Reactions above 100°C lead to decomposition; microwave-assisted synthesis at 80°C improves reproducibility .

Methodological Considerations

  • Data interpretation : Always cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to avoid misassignment of diastereotopic protons .
  • Contradiction analysis : Use meta-analysis tools (e.g., RevMan) to statistically evaluate biological data variability across studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.